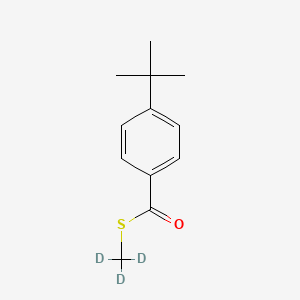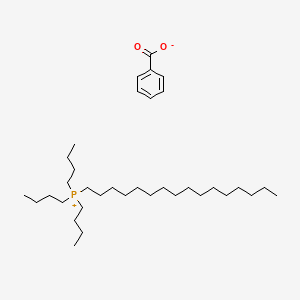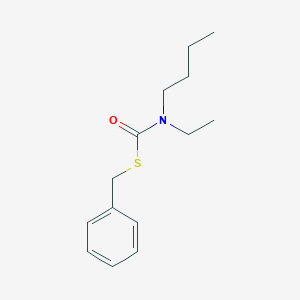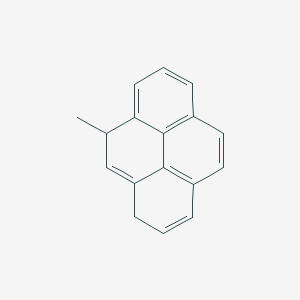![molecular formula C42H64 B14423854 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene CAS No. 84656-92-8](/img/structure/B14423854.png)
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclohexyl group and an ethyl group. This compound is notable for its unique structure, which includes two cyclohexyl groups, each bearing an ethyl substituent. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene typically involves a series of organic reactions. One common method includes the alkylation of cyclohexylbenzene with ethyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.
Analyse Chemischer Reaktionen
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alkanes.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies.
Wirkmechanismus
The mechanism by which 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-methylbenzene can be compared with other similar compounds, such as:
- 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene
- 1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-trifluoromethoxybenzene
These compounds share structural similarities but differ in their substituents on the benzene ring, which can significantly impact their chemical properties and applications. For example, the presence of fluorine or trifluoromethoxy groups can alter the compound’s reactivity and interaction with biological targets, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
84656-92-8 |
|---|---|
Molekularformel |
C42H64 |
Molekulargewicht |
569.0 g/mol |
IUPAC-Name |
1-[4-(4-ethylcyclohexyl)cyclohexyl]-4-methylbenzene |
InChI |
InChI=1S/2C21H32/c2*1-3-17-6-10-19(11-7-17)21-14-12-20(13-15-21)18-8-4-16(2)5-9-18/h2*4-5,8-9,17,19-21H,3,6-7,10-15H2,1-2H3 |
InChI-Schlüssel |
YCFCVYPZGWNZLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C.CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(3-bromophenyl)imino]propanedioate](/img/structure/B14423772.png)
![5-[12-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]dodecylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14423775.png)

![N-[2-(2-Chlorophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B14423779.png)

![4-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14423802.png)




![2-Methyl-N,N-bis[(oxiran-2-yl)methyl]prop-2-enamide](/img/structure/B14423831.png)


![(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14423868.png)
